Cas no 69048-76-6 (1,3-Benzodioxole-5-methanol,6-iodo-)

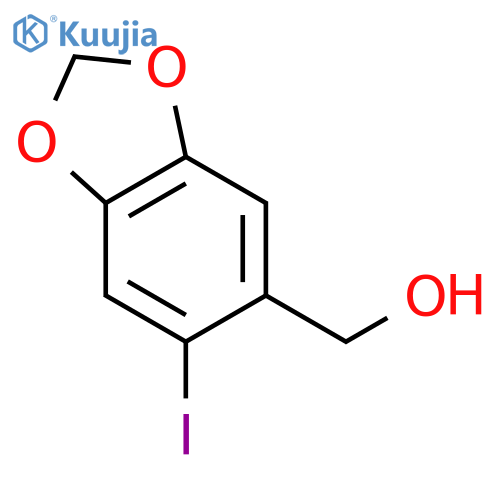

69048-76-6 structure

商品名:1,3-Benzodioxole-5-methanol,6-iodo-

1,3-Benzodioxole-5-methanol,6-iodo- 化学的及び物理的性質

名前と識別子

-

- (6-iodo-1,3-benzodioxol-5-yl)methanol

- (6-iodobenzo[1,3]dioxol-5-yl)methanol

- 1,3-Benzodioxole-5-methanol,6-iodo-

- DTXSID60314458

- 5-(Hydroxymethyl)-6-iodo-1,3-benzodioxole

- (6-Iodobenzo[d][1,3]dioxol-5-yl)methanol

- (6-Iodo-2H-1,3-benzodioxol-5-yl)methanol

- 69048-76-6

- NSC283806

- AKOS037629627

- AC6631

- ODGKHOUSPOCIMB-UHFFFAOYSA-N

- NSC-283806

- MFCD00666169

- SCHEMBL3465437

- SY045093

- A922910

- DB-100616

-

- MDL: MFCD00666169

- インチ: InChI=1S/C8H7IO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2,10H,3-4H2

- InChIKey: ODGKHOUSPOCIMB-UHFFFAOYSA-N

- ほほえんだ: C1OC2=C(O1)C=C(C(=C2)CO)I

計算された属性

- せいみつぶんしりょう: 277.944

- どういたいしつりょう: 277.944

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 38.7Ų

じっけんとくせい

- 密度みつど: 2.036

- ふってん: 357.4°C at 760 mmHg

- フラッシュポイント: 170°C

- 屈折率: 1.683

- PSA: 38.69000

- LogP: 1.51220

1,3-Benzodioxole-5-methanol,6-iodo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM116279-1g |

5-(Hydroxymethyl)-6-iodo-1,3-benzodioxole |

69048-76-6 | 95% | 1g |

$1011 | 2024-07-24 | |

| eNovation Chemicals LLC | D776467-1g |

5-(Hydroxymethyl)-6-iodo-1,3-benzodioxole |

69048-76-6 | 95% | 1g |

$755 | 2024-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595204-250mg |

(6-Iodobenzo[d][1,3]dioxol-5-yl)methanol |

69048-76-6 | 98% | 250mg |

¥4500.00 | 2024-05-03 | |

| Chemenu | CM116279-100mg |

5-(Hydroxymethyl)-6-iodo-1,3-benzodioxole |

69048-76-6 | 95% | 100mg |

$250 | 2024-07-24 | |

| eNovation Chemicals LLC | D776467-1g |

5-(Hydroxymethyl)-6-iodo-1,3-benzodioxole |

69048-76-6 | 95% | 1g |

$755 | 2025-02-27 | |

| Chemenu | CM116279-1g |

5-(Hydroxymethyl)-6-iodo-1,3-benzodioxole |

69048-76-6 | 95% | 1g |

$756 | 2021-06-09 | |

| Chemenu | CM116279-250mg |

5-(Hydroxymethyl)-6-iodo-1,3-benzodioxole |

69048-76-6 | 95% | 250mg |

$500 | 2024-07-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595204-1g |

(6-Iodobenzo[d][1,3]dioxol-5-yl)methanol |

69048-76-6 | 98% | 1g |

¥8489.00 | 2024-05-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595204-100mg |

(6-Iodobenzo[d][1,3]dioxol-5-yl)methanol |

69048-76-6 | 98% | 100mg |

¥1800.00 | 2024-05-03 | |

| eNovation Chemicals LLC | D776467-1g |

5-(Hydroxymethyl)-6-iodo-1,3-benzodioxole |

69048-76-6 | 95% | 1g |

$755 | 2025-02-26 |

1,3-Benzodioxole-5-methanol,6-iodo- 関連文献

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

69048-76-6 (1,3-Benzodioxole-5-methanol,6-iodo-) 関連製品

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:69048-76-6)1,3-Benzodioxole-5-methanol,6-iodo-

清らかである:99%

はかる:1g

価格 ($):760.0